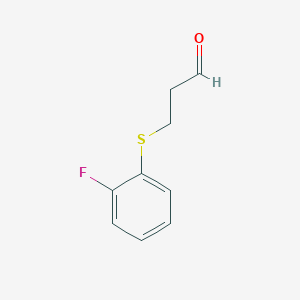![molecular formula C10H10N2O2S B13636316 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde typically involves the reaction of 6-methoxy-1H-benzo[d]imidazole with a suitable thioacetaldehyde derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Analyse Des Réactions Chimiques
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde can be compared with other imidazole derivatives such as:
2-(1H-benzo[d]imidazol-2-yl)acetaldehyde: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Contains an ethanol group instead of a thioacetaldehyde group, leading to variations in reactivity and applications.
2-(1H-benzo[d]imidazol-2-yl)thioacetic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-14-7-2-3-8-9(6-7)12-10(11-8)15-5-4-13/h2-4,6H,5H2,1H3,(H,11,12) |
Clé InChI |
MXUADJUNVASYKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


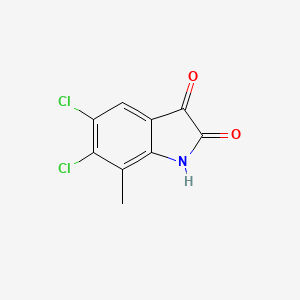

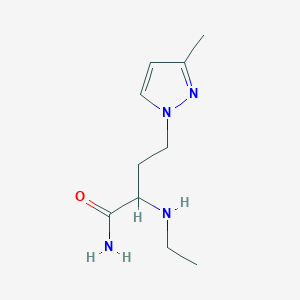

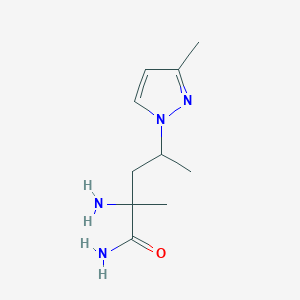
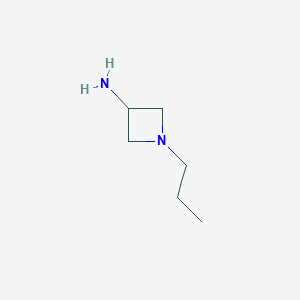

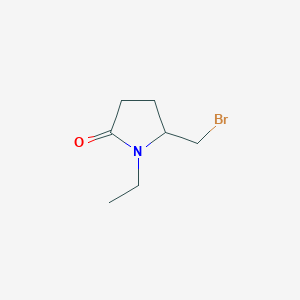

![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
